4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one
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Overview
Description
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound containing a seven-membered ring with one nitrogen atom. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties. It has been studied for its potential pharmaceutical applications, particularly as an agonist for the arginine vasopressin V2 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves several steps. One method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the final product .
Industrial Production Methods
For industrial production, the synthesis is optimized to reduce the number of steps, increase yield, and lower costs. The method described in US20190062280A1 is suitable for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its agonistic activity on the arginine vasopressin V2 receptor. This interaction influences various physiological processes, including water reabsorption in the kidneys, making it useful for treating conditions like central diabetes insipidus .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Similar structure but with a chlorine atom instead of trifluoromethyl groups.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: Contains a trifluoromethyl group but differs in the ring structure.
Uniqueness
4,4,7-Trifluoro-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for pharmaceutical research and development.
Properties
IUPAC Name |
4,4,7-trifluoro-2,3-dihydro-1H-1-benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-6-1-2-8-7(5-6)9(15)10(12,13)3-4-14-8/h1-2,5,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIWLFWZUFTVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)F)C(=O)C1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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